

# amiodarone elimination hepatic metabolism biliary excretion

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## Compound Focus: Amiodarone

CAS No.: 1951-25-3

Cat. No.: S518653

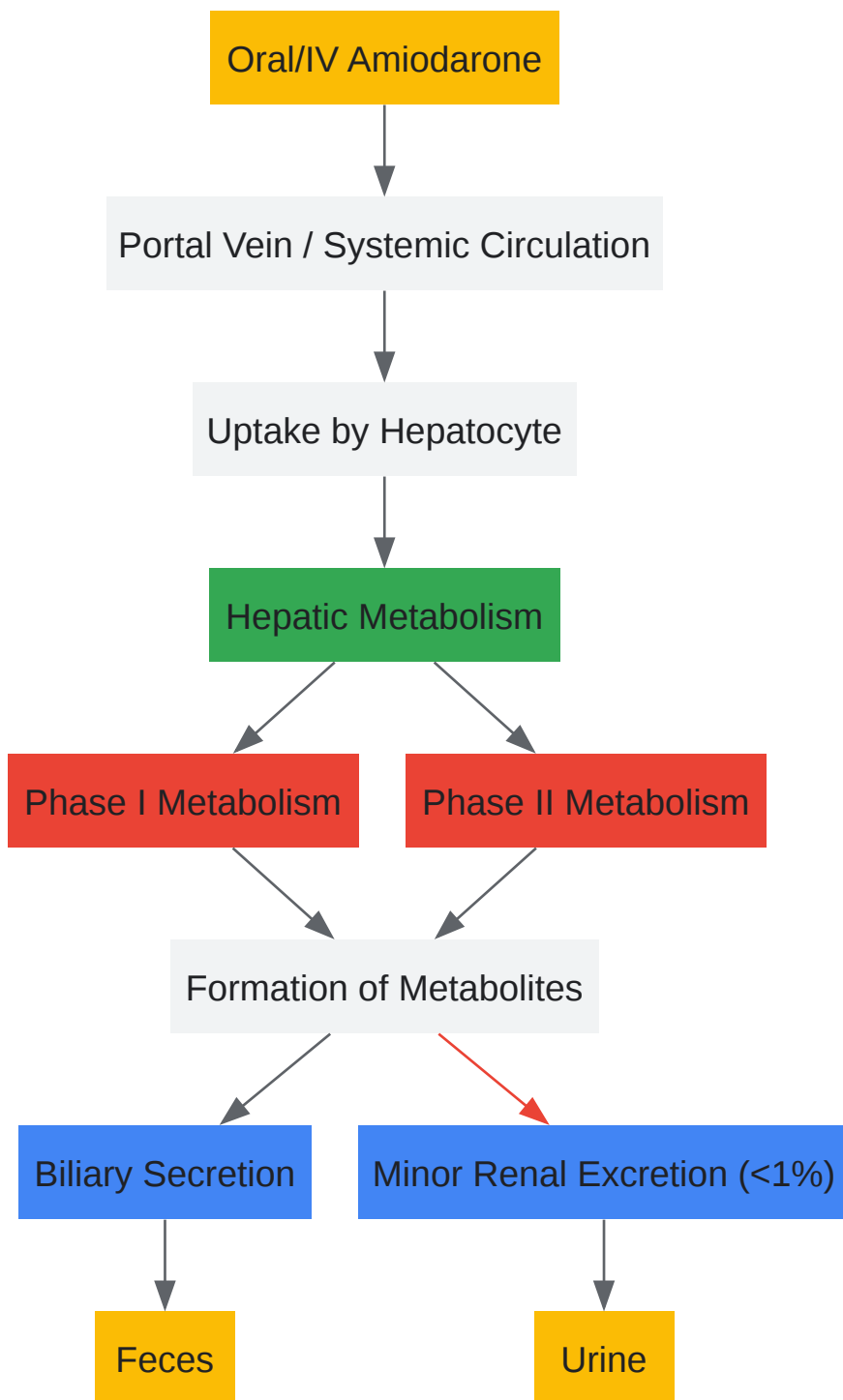
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## Primary Elimination Pathways of Amiodarone

The table below summarizes the key processes involved in the elimination of **amiodarone**.

| Process                  | Description   | Key Enzymes/Proteins Involved                 | Primary Excretion Route & Percentage       |
|--------------------------|---|---|--|
| <b>Metabolism</b>        | Extensive hepatic metabolism, primarily via <b>CYP450 enzymes</b> and <b>alcohol dehydrogenase</b> . [1] [2] [3]      | CYP3A4, CYP2C8, Alcohol Dehydrogenase [1] [4] | Information not provided in search results |
| <b>Biliary Excretion</b> | The parent drug and its metabolites are actively secreted into the bile and eliminated through the feces. [1] [2] [4] | Information not provided in search results    | >90% of administered dose [4]              |
| <b>Renal Excretion</b>   | Plays a negligible role; minimal unchanged drug in urine. [2] [5] [6]   | Information not provided in search results    | <1% of administered dose [5] [6]           |

The central role of the liver in processing **amiodarone** is illustrated in the following workflow:



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Overview of **amiodarone**'s hepatic processing and elimination.

# Detailed Metabolic Pathways and Metabolite Identification

**Amiodarone's** metabolism involves multiple pathways, generating a diverse range of metabolites.

## Phase I Metabolic Pathways

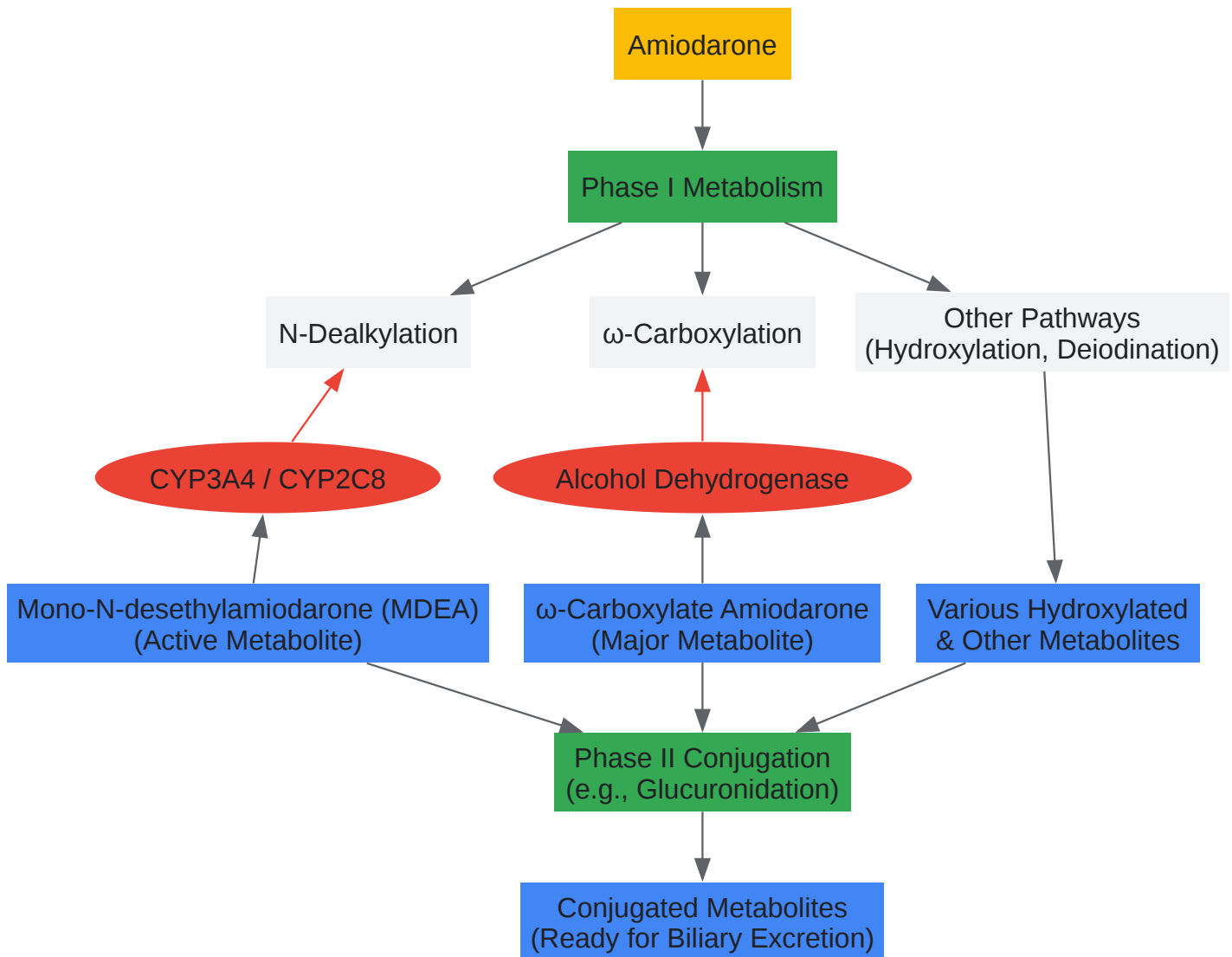
The major Phase I reactions include:

- **N-dealkylation:** This is the primary pathway, catalyzed mainly by **CYP3A4** and **CYP2C8**, producing the major active metabolite, **mono-N-desethylamiodarone (MDEA or DEA)**. [1] [4]
- **$\omega$ -Carboxylation:** A novel and significant pathway identified in human bile. [3] This reaction is mediated by **alcohol dehydrogenase** in the human liver S9 fraction, leading to the formation of  **$\omega$ -carboxylate amiodarone**, which was found to be a major metabolite alongside MDEA. [3]
- **Other Minor Pathways:** These include hydroxylation (e.g., 2-hydroxyl**amiodarone**, 3'-hydroxyl**amiodarone**), dealkylation, and deiodination. [3]

## Phase II Metabolic Pathways

- **Glucuronidation:** Phase I metabolites can undergo further conjugation, such as glucuronidation, to form Phase II metabolites. Eleven such metabolites were identified in human bile. [3]

The following diagram illustrates the relationships between these metabolic pathways and the key enzymes involved:



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*Key metabolic pathways and enzymes for **amiodarone**.*

## Experimental Protocol for Metabolite Identification

The following methodology, adapted from a key research study, details how to identify **amiodarone** metabolites in human bile. [3]

**Objective:** To identify the structures of **amiodarone** metabolites in human bile using Ultrapformance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF MS).

#### Materials:

- **Bile Samples:** Collected from patients with T-tube drainage after oral administration of **amiodarone**.
- **In Vitro Systems:** Human liver microsomes (HLMs) and human liver S9 fraction.
- **Inhibitor:** 4-methylpyrazole (an alcohol dehydrogenase inhibitor).
- **Equipment:** UPLC-Q/TOF MS system.
- **Standards:** Authentic standards for metabolites (e.g., from microbial transformation) for confirmation. [3]

#### Procedure:

- **Sample Preparation:** Process bile samples, HLMs, and S9 incubation mixtures for analysis.
- **Chromatographic Separation:**
  - Use an UPLC system to separate the components.
  - Employ a suitable C18 column and a gradient elution with a mobile phase of water and acetonitrile (both containing formic acid). [3]
- **Mass Spectrometric Analysis:**
  - Analyze the eluate using Q/TOF MS with electrospray ionization (ESI) in positive ion mode.
  - Collect high-resolution mass data for precise molecular formula assignment and structural elucidation.
- **In Vitro Incubation:**
  - Incubate **amiodarone** with HLMs and S9 fraction separately.
  - In the S9 experiment, add the inhibitor **4-methylpyrazole** to specific samples to probe enzyme involvement. [3]
- **Metabolite Identification:**
  - Compare the MS and MS/MS spectra of the samples with the parent drug.
  - Identify metabolites by looking for characteristic mass shifts (e.g., +16 for hydroxylation, -28 for deethylation).
  - Confirm structures by matching retention times and fragmentation patterns with authentic standards when available. [3]
- **NMR Confirmation:** For novel or major metabolites like  $\omega$ -carboxylate **amiodarone**, isolate the compound from bile and confirm its chemical structure using  $^1\text{H}$  NMR spectroscopy. [3]

## Key Pharmacokinetic Parameters for Researchers

The table below consolidates critical quantitative data essential for modeling and drug development.

| Parameter                     | Value / Range                             | Significance & Context  |
|-------------------------------|---|---|
| <b>Bioavailability</b>        | 22% - 86% (average 35-65%) [1] [2] [5]    | Highly variable and erratic; enhanced 2.3 to 3.8-fold by high-fat meals. [1] [7]        |
| <b>Elimination Half-life</b>  | 58 days (range 15-142 days) [1] [8] [9]   | Extremely long due to deep tissue storage; dictates a very slow onset/offset of action. |
| <b>Volume of Distribution</b> | ~60 L/kg (mean, highly variable) [1] [4]  | Massive distribution, indicating extensive tissue binding far exceeding plasma volume.  |
| <b>Protein Binding</b>        | ~96% [1] [8]                              | Primarily to albumin and lipoproteins; indicates high plasma binding.                   |
| <b>Total Body Clearance</b>   | 0.10 - 0.77 L/min (after IV dose) [1] [5] | Relatively low clearance, consistent with the long half-life.                           |

## Critical Considerations for Drug Development

- **Active Metabolite:** The major metabolite, **desethylamiodarone (DEA)**, is pharmacologically active and accumulates in tissues, contributing to both efficacy and toxicity. [1] [4] [7] Its half-life can be even longer than the parent drug. [6]
- **Enzyme Inhibition:** **Amiodarone** is a strong inhibitor of several CYP450 enzymes (e.g., CYP2C9, CYP2D6, CYP3A4) and the P-glycoprotein transport system. [4] This property is a primary driver of its numerous and clinically significant drug-drug interactions.
- **Tissue Accumulation:** The drug's high lipophilicity leads to massive accumulation in adipose tissue, liver, lungs, and other organs. [1] [7] This "deep compartment" acts as a reservoir, explaining the long half-life and the persistence of effects and toxicity long after discontinuation.

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